molecular formula C3H3Cl2F3O B12545407 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- CAS No. 667464-91-7

2-Propanol, 3,3-dichloro-1,1,1-trifluoro-

Cat. No.: B12545407
CAS No.: 667464-91-7
M. Wt: 182.95 g/mol
InChI Key: IXINNMSNRMRFFL-UHFFFAOYSA-N
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Description

2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is a chemical compound with the molecular formula C3H4Cl2F3O It is a derivative of propanol, where the hydrogen atoms are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- typically involves the reaction of 2-propanol with chlorinating and fluorinating agents. One common method is the reaction of 2-propanol with thionyl chloride (SOCl2) to introduce chlorine atoms, followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- may involve continuous flow reactors where the reactants are introduced in a controlled manner to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 3,3-dichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

2-Propanol, 3,3-dichloro-1,1,1-trifluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 3,3-dichloro-1,1,1-trifluoro- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, altering their function and activity.

    Pathways Involved: It may participate in metabolic pathways, influencing biochemical reactions and processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1,3-dichloro-: Similar structure but lacks fluorine atoms.

    3-Bromo-1,1,1-trifluoro-2-propanol: Contains bromine instead of chlorine atoms.

    2,3-Dichloro-1-propanol: Similar structure but lacks fluorine atoms.

Uniqueness

2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are desired .

Properties

CAS No.

667464-91-7

Molecular Formula

C3H3Cl2F3O

Molecular Weight

182.95 g/mol

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C3H3Cl2F3O/c4-2(5)1(9)3(6,7)8/h1-2,9H

InChI Key

IXINNMSNRMRFFL-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)(C(F)(F)F)O

Origin of Product

United States

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